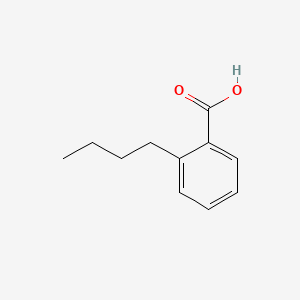

2-butylbenzoic Acid

描述

2-Butylbenzoic acid is an organic compound with the chemical formula C11H14O2. It is a derivative of benzoic acid, where a butyl group is attached to the second carbon of the benzene ring. This compound is known for its colorless to pale yellow crystalline appearance and special aromatic odor. It is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water .

准备方法

Synthetic Routes and Reaction Conditions

2-Butylbenzoic acid can be synthesized through various methods. One common method involves the reaction of O-methyl benzoic acid with tert-butyl lithium, which introduces a tert-butyl group into the ortho position of the toluic acid . Another method involves the oxidation of alkylbenzenes, where butylbenzene is oxidized by aqueous potassium permanganate (KMnO4) to give this compound .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of p-tert-butyltoluene with air in the presence of acetic acid as a solvent, cobalt acetate as a catalyst, and sodium bromide as a catalyst initiator. This reaction is carried out in an autoclave, and the reaction mixture is analyzed using gas chromatography .

化学反应分析

Types of Reactions

2-Butylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Substitution: N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator.

Major Products

The major products formed from these reactions include this compound from oxidation and various substituted benzoic acids from electrophilic aromatic substitution reactions.

科学研究应用

2-Butylbenzoic acid has several scientific research applications, including:

Biology: Studied for its potential biological activities and interactions with various biological targets.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Used as a chemical reagent in the manufacture of pharmaceuticals and pesticides.

作用机制

The mechanism of action of 2-butylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, the oxidation of alkyl side chains to form carboxyl groups involves the formation of intermediate benzylic radicals . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

2-Butylbenzoic acid can be compared with other similar compounds, such as:

Benzoic Acid: The parent compound, which lacks the butyl group.

Terephthalic Acid: Another derivative of benzoic acid, used in the production of polyester fibers.

P-tert-Butylbenzoic Acid: A similar compound with a tert-butyl group at the para position, used in the polymer industry.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for various applications in chemistry, biology, medicine, and industry.

生物活性

2-Butylbenzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and toxicological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a carboxylic acid functional group attached to a butyl group on the benzene ring. Its molecular formula is , and its structure can be represented as follows:

This structure influences its solubility, reactivity, and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A comparative analysis of various benzoic acid derivatives demonstrated that this compound exhibited significant antibacterial activity against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 7.81 to 31.25 µg/mL for sensitive strains such as Staphylococcus epidermidis and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 7.81 | 31.25 |

| Bacillus subtilis | 15.62 | 62.5 |

| Micrococcus luteus | 31.25 | >1000 |

The bactericidal effect was confirmed with MBC/MIC ratios indicating strong bactericidal activity (MBC/MIC = 1–4) against these pathogens .

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that while some derivatives of benzoic acids can exhibit cytotoxic effects on cancer cell lines, this compound's cytotoxicity was relatively low. For instance, at a concentration of 75 µM, it caused approximately 40% cytotoxicity in tested cell lines, whereas other compounds showed much higher levels . This suggests that while it may have some anticancer potential, further research is needed to fully understand its efficacy.

Table 2: Cytotoxicity Data for this compound

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 25 | >100 |

| 50 | ~85 |

| 75 | ~60 |

Toxicological Profile

Toxicological assessments have indicated that while high doses of related compounds can lead to adverse effects such as infertility and organ toxicity, the specific effects of this compound require more thorough investigation . For example, acute toxicity studies in rats showed an oral LD50 ranging from 550 to 800 mg/kg for related compounds .

Case Studies and Research Findings

A notable case study involved chronic exposure assessments where male rats treated with high doses exhibited reproductive toxicity characterized by hypospermatogenesis in testicular tissues . This finding underscores the importance of evaluating long-term exposure risks associated with compounds like this compound.

属性

IUPAC Name |

2-butylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h4-5,7-8H,2-3,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNNDVUKAKPGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185508 | |

| Record name | Benzoic acid, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31627-70-0 | |

| Record name | Benzoic acid, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031627700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。